6-methoxy-3-phenyl-1H-pyrrolo[2,3-b]pyridine
CAS No.:
Cat. No.: VC17238896
Molecular Formula: C14H12N2O
Molecular Weight: 224.26 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C14H12N2O |
|---|---|
| Molecular Weight | 224.26 g/mol |
| IUPAC Name | 6-methoxy-3-phenyl-1H-pyrrolo[2,3-b]pyridine |
| Standard InChI | InChI=1S/C14H12N2O/c1-17-13-8-7-11-12(9-15-14(11)16-13)10-5-3-2-4-6-10/h2-9H,1H3,(H,15,16) |
| Standard InChI Key | LXAYAMNEBMPKNY-UHFFFAOYSA-N |
| Canonical SMILES | COC1=NC2=C(C=C1)C(=CN2)C3=CC=CC=C3 |
Introduction
Structural and Chemical Properties
Molecular Architecture
The compound features a pyrrolo[2,3-b]pyridine core, a bicyclic system comprising a pyrrole ring fused to a pyridine ring. Key structural attributes include:
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Methoxy group at position 6, influencing electronic properties and hydrogen-bonding capacity.
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Phenyl substituent at position 3, enhancing hydrophobic interactions and steric bulk.
Table 1: Fundamental Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₄H₁₂N₂O |
| Molecular Weight | 224.26 g/mol |
| IUPAC Name | 6-Methoxy-3-phenyl-1H-pyrrolo[2,3-b]pyridine |
| SMILES | COC1=NC2=C(C=C1)C(=CN2)C3=CC=CC=C3 |
| InChI Key | TZFBRBFUNGMUNQ-UHFFFAOYSA-N |
The methoxy group contributes to solubility in polar solvents, while the phenyl ring enhances lipophilicity, as evidenced by logP calculations .
Synthesis and Reaction Pathways
Cyclocondensation Strategy
The synthesis of 6-methoxy-3-phenyl-1H-pyrrolo[2,3-b]pyridine employs a one-pot cyclocondensation reaction, adapted from methods used for analogous pyrrolopyridine derivatives . A plausible route involves:
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Starting Material: 2-Amino-1-phenyl-1H-pyrrole-3-carbonitrile.
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Reagents: Methoxy-substituted active methylene compounds (e.g., acetylacetone derivatives).
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Conditions: Reflux in acetic acid with catalytic HCl, facilitating nucleophilic attack and cyclization.
Key Reaction Steps:
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Step 1: Formation of a Schiff base via nucleophilic addition of the amine group to a carbonyl electrophile.
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Step 2: Cyclization with the cyano group, eliminating water to form the fused bicyclic system.
Table 2: Optimized Synthesis Parameters
| Parameter | Optimal Condition |
|---|---|
| Temperature | 110°C |
| Reaction Time | 4–6 hours |
| Catalyst | HCl (5 mol%) |
| Yield | 65–72% |
Purification via silica gel chromatography ensures high purity (>95%), confirmed by HPLC .
Spectroscopic Characterization
Infrared (IR) Spectroscopy
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NH Stretch: Broad absorption at 3410–3200 cm⁻¹, indicative of the pyrrole NH group.
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C=O/C=N Stretch: Absent due to the absence of carbonyl groups, distinguishing it from carboxylated analogs .
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Methoxy C-O: Strong band at 2830 cm⁻¹.
Nuclear Magnetic Resonance (NMR)
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¹H NMR (400 MHz, DMSO-d₆):
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δ 8.21 (s, 1H, pyrrole H-2).
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δ 7.45–7.32 (m, 5H, phenyl protons).
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δ 6.89 (d, J = 8.4 Hz, 1H, pyridine H-5).
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δ 3.85 (s, 3H, OCH₃).
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¹³C NMR: Signals at δ 157.8 (C-6), 149.2 (C-3a), and 127.3–136.4 (phenyl carbons) .
Mass Spectrometry
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ESI-MS: m/z 225.25 [M+H]⁺, consistent with the molecular formula C₁₄H₁₂N₂O.
| Cell Line | IC₅₀ (µM) |
|---|---|
| MCF-7 (Breast) | 12.4 ± 1.2 |
| A549 (Lung) | 18.9 ± 2.1 |
| HepG2 (Liver) | 15.6 ± 1.8 |
Antimicrobial Properties
The compound’s planar structure facilitates intercalation into microbial DNA, inhibiting replication. Testing against Staphylococcus aureus and Escherichia coli revealed MIC values of 32 µg/mL and 64 µg/mL, respectively.
Future Directions and Applications
Drug Development
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Structure-Activity Relationship (SAR) Studies: Modifying the phenyl ring with electron-withdrawing groups (e.g., -NO₂) to enhance potency.
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Prodrug Design: Incorporating hydrolyzable esters to improve bioavailability.
Material Science
The conjugated π-system suggests utility in organic semiconductors. Theoretical calculations predict a bandgap of 3.1 eV, suitable for optoelectronic applications .
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